2-(2-Morpholinophenoxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H15NO4/c14-12(15)9-17-11-4-2-1-3-10(11)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
InChI Key |
OEBDTRKOQXJTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 2 Morpholinophenoxy Acetic Acid and Its Precursors
Established Synthetic Routes to the Core Phenoxyacetic Acid Scaffold
The phenoxyacetic acid framework is a common structural motif in a variety of biologically active compounds. jetir.org Its synthesis is typically achieved through two primary strategies: etherification reactions and carboxylation reactions.
Classical Etherification Reactions in Phenoxyacetic Acid Synthesis
The most prevalent method for constructing the phenoxyacetic acid scaffold is through the Williamson ether synthesis. numberanalytics.com This reaction involves the nucleophilic substitution of a phenolate (B1203915) with a haloacetic acid or its ester. numberanalytics.comyoutube.com
A general procedure involves dissolving the substituted phenol (B47542) in a suitable solvent, such as ethanol (B145695) or water, and treating it with a base like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. chemicalbook.com This is followed by the addition of a chloroacetate, typically sodium chloroacetate, and heating the mixture to reflux. chemicalbook.com The reaction proceeds via an SN2 mechanism where the phenoxide ion attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion. numberanalytics.comyoutube.com After the reaction is complete, acidification of the reaction mixture precipitates the desired phenoxyacetic acid. chemicalbook.com
For instance, the synthesis of phenoxyacetic acid itself can be achieved by reacting phenol with monochloroacetic acid in the presence of sodium hydroxide. chemicalbook.com The reaction is typically carried out in a mixed solvent system of water and ethanol at reflux temperature for several hours. chemicalbook.com Yields for this type of reaction are often reported to be in the range of 75%. chemicalbook.com
A variety of solvents can be employed for this etherification, including ethers like tetrahydrofuran, ketones such as acetone, acetonitrile (B52724), and N,N-dimethylformamide. google.com The choice of solvent and base can influence the reaction rate and yield. In some cases, a phase transfer catalyst may be used to facilitate the reaction between the aqueous and organic phases.
| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |
| Phenol, Monochloroacetic acid | NaOH | Water, Ethanol | Reflux, 5h | Phenoxyacetic acid | 75% | chemicalbook.com |
| Substituted Phenol, Haloacetic acid ester | Base (e.g., K2CO3) | Acetone | Reflux | Substituted Phenoxyacetic acid ester | Variable | google.com |
| p-Cresol, Chloroacetic acid | NaOH | Water | Heat | p-Methylphenoxyacetic acid | Good | jocpr.com |
Carboxylation Reactions for Aryloxyacetic Acid Formation
An alternative approach to the phenoxyacetic acid scaffold involves the direct carboxylation of an appropriate precursor. wikipedia.org The Kolbe-Schmitt reaction, for example, involves the carboxylation of a phenoxide by treatment with carbon dioxide under high pressure and temperature. wikipedia.org While historically significant for the synthesis of salicylic (B10762653) acid, its application to the synthesis of phenoxyacetic acids is less common. wikipedia.org
More contemporary methods for carboxylation involve the use of organometallic reagents. For example, Grignard reagents or organolithium compounds derived from aryl ethers can be reacted with carbon dioxide to introduce the carboxylic acid group. wikipedia.org
Another approach involves the superelectrophilic activation of carbon dioxide. nih.govcapes.gov.br A system of carbon dioxide with aluminum chloride (AlCl₃) and aluminum metal can carboxylate aromatic compounds to yield aromatic carboxylic acids. nih.govcapes.gov.br This method offers a pathway that can be essentially free of diaryl ketone byproducts. nih.govcapes.gov.br The proposed mechanism involves the formation of a superelectrophilic complex between CO₂ and AlCl₃, which then reacts with the aromatic substrate in an electrophilic substitution reaction. nih.govcapes.gov.br
Specific Synthetic Strategies for Introducing the Morpholine (B109124) Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.gove3s-conferences.orgacs.org Its incorporation into the 2-phenoxyacetic acid structure can be achieved through several synthetic strategies.
Nucleophilic Substitution Approaches for Morpholine Incorporation
The most direct method for introducing the morpholine group is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitably activated 2-halophenoxyacetic acid derivative with morpholine. The halogen atom, typically fluorine or chlorine, at the ortho position to the ether linkage activates the ring towards nucleophilic attack by morpholine. The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The presence of a base, such as potassium carbonate, is often required to neutralize the hydrogen halide formed during the reaction.
Alternatively, the morpholine moiety can be introduced prior to the formation of the acetic acid side chain. For example, 2-morpholinophenol (B1351176) can be synthesized and then subjected to the Williamson ether synthesis as described in section 2.1.1. The synthesis of 2-morpholinophenol can be achieved by reacting 2-aminophenol (B121084) with a bis(2-haloethyl) ether or by other ring-closing strategies.
Ring-Closing Reactions for Morpholine Ring Formation
An alternative to direct substitution with morpholine is the construction of the morpholine ring onto the phenoxyacetic acid backbone. wikipedia.org This can be achieved through various ring-closing strategies. nih.govorganic-chemistry.orgresearchgate.net
One common method involves the reaction of a 2-aminophenoxyacetic acid derivative with a suitable dielectrophile, such as a bis(2-haloethyl) ether, leading to the formation of the morpholine ring. wikipedia.org Another approach involves the intramolecular cyclization of a precursor containing both the amine and alcohol functionalities required for morpholine formation. organic-chemistry.orgresearchgate.net For example, a diethanolamine (B148213) derivative attached to the 2-position of the phenoxyacetic acid could undergo dehydration to form the morpholine ring. wikipedia.org
Recent advances in synthetic methodology have provided novel ways to construct substituted morpholines. acs.orgnih.gov These include palladium-catalyzed cyclizations and reactions involving aziridines or oxazetidines as precursors. organic-chemistry.orgnih.gov For instance, a highly regio- and stereoselective synthesis of substituted morpholines can be achieved through the SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. nih.gov
| Starting Material | Reagents | Conditions | Product | Reference |
| 2-Halophenoxyacetic acid ester | Morpholine, K2CO3 | DMSO, Heat | 2-(2-Morpholinophenoxy)acetic acid ester | General SNAr |
| 2-Aminophenol | Bis(2-chloroethyl) ether | Base | 2-Morpholinophenol | wikipedia.org |
| Activated Aziridine | Haloalcohol, Lewis Acid, Base | Stepwise | Substituted Morpholine | nih.gov |
Optimization of Reaction Conditions and Yields in this compound Synthesis
In the Williamson ether synthesis step, the choice of base and solvent is crucial. Stronger bases can lead to side reactions, while the solvent can affect the solubility of the reactants and the rate of reaction. chemicalbook.comgoogle.com For the introduction of the morpholine moiety via SNAr, the reactivity of the aryl halide is a key determinant. Aryl fluorides are generally more reactive than aryl chlorides. The reaction temperature needs to be carefully controlled to ensure complete reaction without causing decomposition of the starting materials or products.
For ring-closing reactions, the choice of catalyst and reaction conditions can significantly impact the stereoselectivity and yield of the desired morpholine derivative. organic-chemistry.orgacs.org For instance, in the synthesis of substituted morpholines from α-formyl carboxylates and tosyl-oxazetidine, potassium carbonate was found to be a highly effective base, leading to good yields of the morpholine hemiaminals. acs.org
Finally, purification of the intermediates and the final product is essential to obtain a compound of high purity. Techniques such as recrystallization, column chromatography, and distillation are commonly employed at various stages of the synthesis. chemicalbook.comorgsyn.org
Catalyst Development and Screening for Enhanced Efficiency
The synthesis of aryloxyacetic acids, including this compound, often relies on catalysts to facilitate the etherification reaction. The choice of catalyst is crucial for achieving high yields and reaction rates.
In the context of the Williamson ether synthesis, which involves the reaction of a phenoxide with a haloacetic acid, phase-transfer catalysts (PTCs) have been shown to be effective. PTCs such as tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) can facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing the haloacetic acid derivative), leading to improved reaction times and yields. The use of PTCs represents a significant advancement over traditional methods that may require harsher conditions. unishivaji.ac.in
For reactions resembling the Ullmann condensation, which typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, significant developments have been made. Modern approaches often utilize copper catalysts in combination with specific ligands to improve solubility and catalytic activity at lower temperatures. For instance, the use of a zinc tetrapyridinoporphyrazine catalyst functionalized with acetic acid has been reported for the synthesis of other nitrogen-containing heterocyclic compounds, demonstrating excellent stability and recyclability. nih.gov Catalyst screening is a critical process in identifying the optimal catalyst system for a specific transformation. acdlabs.comanr.fr High-throughput screening methods allow for the rapid evaluation of various catalyst and ligand combinations to maximize yield and minimize byproducts. acdlabs.com
The table below summarizes the effect of different catalysts on the synthesis of aryloxyacetic acid derivatives.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Tetra-n-butyl ammonium hydrogen sulfate (PTC) | Aryloxyacetic acid and methyl iodide | Aryloxymethyl acetate | High (not specified) | unishivaji.ac.in |
| [Zn(TPPACH₂CO₂H)]Cl | Benzaldehyde, dimedone, and ammonium acetate | 1,8-dioxodecahydroacridine | 98 | nih.gov |
Note: The data presented is for related aryloxyacetic acid derivatives and similar heterocyclic compounds due to the lack of specific data for this compound.
Solvent Effects and Reaction Temperature Optimization
The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of the synthesis of this compound.
Solvent Effects: The polarity of the solvent can affect reaction rates and product selectivity. In the synthesis of aryloxyacetic acids, a variety of solvents have been explored. For instance, in the aerobic oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, a related carboxylic acid, protic solvents like isopropanol (B130326) were found to yield higher selectivity compared to non-polar solvents. frontiersin.org However, strong intermolecular forces in protic solvents can sometimes limit the reaction rate. frontiersin.org In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, have proven to be highly effective, offering environmental and economic benefits. tandfonline.com The use of dimethylformamide (DMF) in combination with a phase-transfer catalyst has also been reported to be effective in the synthesis of aryloxyacetates. researchgate.net
Reaction Temperature Optimization: Temperature plays a crucial role in reaction kinetics. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of undesirable byproducts. For the synthesis of aryloxyacetic acids, reaction temperatures are often optimized to balance reaction speed and selectivity. In a study on the synthesis of aryloxyacetic acid derivatives, it was found that an external temperature range of 110°C to 150°C saved reaction time and increased the yield. google.com In microwave-assisted synthesis, the ability to rapidly heat the reaction mixture to the desired temperature allows for significantly shorter reaction times compared to conventional heating. niscpr.res.in
The following table illustrates the impact of different solvents on the synthesis of related compounds.
| Solvent | Reactants | Product | Yield (%) | Reference |
| Isopropanol | 2-Ethylhexanal | 2-Ethylhexanoic acid | 96 | frontiersin.org |
| Acetonitrile | Anilines and acetone/methyl ethyl ketone | 2,2,4-dihydroquinolines | Good | researchgate.net |
| Acetic Acid | 4-Methoxyphenol | Poly(4-methoxyphenol) | N/A | mdpi.comresearchgate.net |
| Ethyl Acetate | 4-Methoxyphenol | Poly(4-methoxyphenol) | N/A | mdpi.comresearchgate.net |
Note: The data is for related carboxylic acids and heterocyclic compounds to illustrate solvent effects in similar chemical transformations.
Purity Enhancement and Isolation Techniques
After the synthesis of this compound, effective purification and isolation techniques are essential to obtain a product of high purity.
Commonly, the crude product is isolated from the reaction mixture by precipitation upon acidification. niscpr.res.in For example, after the reaction is complete, the mixture can be cooled and then acidified with an acid like hydrochloric acid (HCl) to a pH of 3-4, causing the aryloxyacetic acid to precipitate out of the solution. niscpr.res.in
Recrystallization is a widely used technique for purifying the solid product. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Water is often used as a recrystallization solvent for aryloxyacetic acids. niscpr.res.intandfonline.com In some cases, the product can be extracted from the reaction mixture using an organic solvent, followed by evaporation of the solvent. tandfonline.com The choice of solvent for recrystallization is critical and is determined by the solubility of the compound at different temperatures.
For industrial-scale production, techniques such as filtration and drying are employed to handle larger quantities of the product. The purity of the final compound is typically verified using analytical techniques such as melting point determination, and spectroscopic methods like FT-IR and NMR.
Stereochemical Considerations in the Synthesis of Chiral Analogues
While this compound itself is not chiral, the synthesis of chiral analogues, where a stereocenter is introduced, requires careful stereochemical control. This is particularly relevant if the derivatives are intended for biological applications where stereoisomers can exhibit different activities.
The introduction of a chiral center can be achieved by using chiral starting materials or by employing asymmetric synthesis strategies. For instance, the synthesis of chiral α-aryloxyacetic acids can be accomplished through the enantioselective alkylation of arylacetic acids. nih.gov This can be achieved using a chiral lithium amide as a stereodirecting agent, which avoids the need for attaching and removing a chiral auxiliary. nih.gov This method has been shown to produce high enantioselectivity. nih.gov
Another approach involves the use of chiral catalysts in the synthetic process. For example, nickel-catalyzed enantioselective carboxylation of racemic benzylic halides has been developed for the synthesis of chiral α-aryl carboxylic acids. researchgate.net The development of such stereoselective methods is an active area of research, aiming to provide efficient access to enantiomerically pure compounds. anr.frnih.gov
The table below highlights a method for the synthesis of chiral arylacetic acid derivatives.
| Method | Reactants | Product | Enantiomeric Excess (ee) (%) | Reference |
| Direct enantioselective alkylation | Phenylacetic acid and 2-iodopropane | (S)-2-phenylpropanoic acid | 96 | nih.gov |
Note: This data is for a related chiral arylacetic acid and demonstrates a potential strategy for synthesizing chiral analogues of this compound.
Novel Synthetic Methodologies for Related Aryloxyacetic Acids
Research into the synthesis of aryloxyacetic acids continues to evolve, with a focus on developing more efficient, environmentally friendly, and versatile methods.
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.comsphinxsai.com In the context of aryloxyacetic acid synthesis, this involves using safer solvents, reducing energy consumption, and improving atom economy.
One of the key aspects of green chemistry is the use of alternative energy sources. As discussed in the next section, microwave irradiation is a prime example of a green technology that can significantly reduce reaction times and energy usage. tandfonline.com Furthermore, the use of water as a solvent, where possible, is a green alternative to volatile organic compounds. google.com Catalyst choice is also important, with a preference for non-toxic, recyclable catalysts. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also aligns with green chemistry principles by reducing waste and improving efficiency. niscpr.res.in
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comniscpr.res.intandfonline.com In the synthesis of aryloxyacetic acids, microwave irradiation can dramatically shorten reaction times from hours to minutes. niscpr.res.intandfonline.com This technique often leads to higher yields and cleaner reactions compared to conventional heating methods. niscpr.res.in For example, the synthesis of various aryloxyacetic acids has been achieved in good yields in just 5 minutes using microwave irradiation in the presence of bentonite (B74815) as a support. tandfonline.com The combination of microwave heating with phase-transfer catalysis has also been shown to be a rapid and efficient method for preparing these compounds. niscpr.res.in
Photochemical Synthesis: Photochemical methods, which use light to initiate chemical reactions, offer another novel approach. While less common for the direct synthesis of aryloxyacetic acids, photochemical strategies can be employed for related transformations. Photoacid generators (PAGs), for instance, can release an acid upon irradiation, which can then catalyze subsequent reactions. nih.gov This approach allows for spatial and temporal control over the reaction. The use of photoredox catalysis is another burgeoning area, where a photocatalyst absorbs light to initiate a redox process, enabling a wide range of chemical transformations under mild conditions. youtube.com While specific applications to this compound are not widely reported, these innovative techniques hold promise for future synthetic strategies.
The following table provides examples of yields and reaction times for microwave-assisted synthesis of aryloxyacetic acids.
| Phenolic Compound | Reaction Time (Microwave) | Yield (%) | Reference |
| o-Cresol | 5 min | 85 | tandfonline.com |
| p-Cresol | 5 min | 82 | tandfonline.com |
| p-Bromophenol | 5 min | 78 | tandfonline.com |
| p-Chlorophenol | 5 min | 75 | tandfonline.com |
Note: This data illustrates the efficiency of microwave-assisted synthesis for a range of substituted phenoxyacetic acids.
Structural Modifications and Derivatization Studies of 2 2 Morpholinophenoxy Acetic Acid
Design Principles for Modifying the 2-(2-Morpholinophenoxy)acetic Acid Framework
The design of new analogues of this compound is guided by established medicinal chemistry principles to enhance desired properties while minimizing potential liabilities.
Molecular hybridization involves combining structural features from different molecules to create a new hybrid compound with potentially enhanced or synergistic activities. In the context of this compound, this approach could involve incorporating pharmacophores from other known biologically active agents. For instance, combining the phenoxyacetic acid scaffold with moieties known to interact with specific biological targets can lead to novel derivatives with unique activity profiles.
Isosteric and bioisosteric replacements are a fundamental strategy in drug design, where an atom or a group of atoms is replaced by another with similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. Within the this compound structure, several isosteric modifications can be envisioned. For example, the ether linkage could be replaced with a thioether (S), sulfoxide (B87167) (SO), or an amine (NH) bridge. nih.gov Such changes can alter the bond angles, electronic distribution, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets. nih.gov
Synthesis of Tailored Derivatives of this compound
The synthesis of derivatives of this compound allows for a systematic investigation of structure-activity relationships.
The aromatic phenoxy ring is a prime target for modification to influence the electronic and steric properties of the molecule.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenoxy ring is a common strategy. Halogenation can alter the lipophilicity and electronic nature of the ring, which can impact cell membrane permeability and binding interactions. For instance, the synthesis of polychlorinated (phenoxyphenyl)acetic acids has been explored as analogues of the anti-inflammatory drug fenclofenac. nih.gov The reaction can be carried out using various halogenating agents, often in the presence of a Lewis acid catalyst or in an acidic solvent like acetic acid. libretexts.orgmasterorganicchemistry.comyoutube.com The position and number of halogen substituents can significantly affect the biological activity. nih.gov
Alkylation: The addition of alkyl groups to the phenoxy ring can increase lipophilicity and introduce steric bulk, which can enhance or decrease biological activity depending on the target.
Nitration: The introduction of a nitro group (-NO2) onto the phenoxy ring can significantly alter its electronic properties, making it more electron-deficient. wikipedia.orggoogle.com Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.comgoogle.com The resulting nitro derivatives can serve as intermediates for further functionalization, for example, by reduction of the nitro group to an amine. wikipedia.org
The carboxylic acid group is a key functional group that can be readily modified to produce a variety of derivatives.
Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. chemguide.co.ukmasterorganicchemistry.com This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.comyoutube.comrug.nl Esterification can increase the lipophilicity of the molecule and can be used to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. organic-chemistry.org This transformation often requires the use of a coupling agent to activate the carboxylic acid. organic-chemistry.org Amide derivatives can exhibit different biological activities and pharmacokinetic profiles compared to the parent acid.
Hydrazide Formation: Reaction of the carboxylic acid or its ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide. nih.govresearchgate.netpharm.or.jpresearchgate.net Hydrazides are versatile intermediates that can be further modified, for example, by reaction with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic compounds. researchgate.netmdpi.commdpi.com
The morpholine (B109124) ring is another site for structural modification.
N-Substitution: The nitrogen atom of the morpholine ring can be substituted with various groups to explore the impact on activity.
Ring Expansion/Contraction: While less common, the morpholine ring could be expanded to a seven-membered ring (homomorpholine) or contracted to a five-membered ring (oxazolidine). These modifications would significantly alter the conformation and basicity of the heterocyclic moiety, potentially leading to new biological activities.
Interactive Data Table of Synthesized Derivatives
Below is a table summarizing some of the synthesized derivatives based on the modifications discussed.
| Parent Compound | Modification Type | Reagents/Conditions | Derivative |
| 2-(2-Formylphenoxy)acetic acid | Esterification | Ethyl bromoacetate, K2CO3, DMF | Ethyl 2-(2-formylphenoxy)acetate |
| Ethyl 2-(2-formylphenoxy)acetate | Hydrolysis | NaOH, MeOH | 2-(2-Formylphenoxy)acetic acid |
| 2-(2-Formylphenoxy)acetic acid | Hydrazone formation | Hydrazides, EtOH, Acetic acid | Hydrazone derivatives |
| 4-Substituted halobenzene | Nitration | Concentrated HNO3, H2SO4 | 2-Nitro-4-substituted phenylacetic acid |
| Carboxylic acids | Esterification | Alcohols, Acid catalyst | Esters |
| Carboxylic acids | Amidation | Amines, Coupling agents | Amides |
| Carboxylic acid/ester | Hydrazide formation | Hydrazine hydrate | Hydrazides |
| Morpholine | Acetylation | Ethyl chloroacetate | Morpholin-N-ethyl acetate |
| Morpholin-N-ethyl acetate | Hydrazinolysis | Hydrazine hydrate | Morpholin-N-ethyl acetohydrazide |
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, understanding these relationships is crucial for designing more potent and specific molecules.
Research into the derivatization of the this compound core has revealed key structural motifs that govern its interaction with biological targets. Studies have primarily focused on modifications of the morpholine ring, the phenyl ring, and the acetic acid moiety to explore their impact on activities such as enzyme inhibition.
For instance, a series of acetamide-sulfonamide derivatives were synthesized and evaluated for their anti-urease activity. mdpi.com The core structure, which includes a phenoxyacetic acid-like fragment, was subjected to various substitutions to probe the electronic and steric requirements for optimal inhibitory potential. The findings from these studies highlight the importance of the acetamide (B32628) linker and the nature of the substituents on the phenyl ring in modulating the biological response.
Interactive Table: Structure-Activity Relationship of Acetamide-Sulfonamide Derivatives mdpi.com
| Compound | Substitution on Sulfonamide | Substitution on Acetamide | % Urease Inhibition | IC50 (µM) |
| 6 | Thiazole | Ibuprofen (B1674241) | 90.6 | 9.95 ± 0.14 |
| 14 | Thiazole | Flurbiprofen (B1673479) | 60.4 | 63.42 ± 1.15 |
| 8 | Methyl-diazine | Ibuprofen | Similar to 10, 16, 18 | - |
| 10 | Methyl-diazine | Flurbiprofen | Similar to 8, 16, 18 | - |
| 16 | Acetyl | Ibuprofen | Similar to 8, 10, 18 | - |
| 18 | Acetyl | Flurbiprofen | Similar to 8, 10, 16 | - |
The data reveals that a thiazole-substituted sulfonamide combined with an ibuprofen-derived acetamide results in the most potent urease inhibition. mdpi.com Replacing the ibuprofen moiety with a flurbiprofen group leads to a significant decrease in activity, indicating that the nature of the group attached to the acetamide is a critical determinant of potency. mdpi.com Furthermore, substitutions on the sulfonamide side with methyl-diazine or acetyl groups resulted in comparable activities, regardless of the group on the acetamide side. mdpi.com
In a different line of investigation, phenoxyacetic acid derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The synthetic strategy involved the creation of various hydrazone derivatives from a 2-(2-formylphenoxy)acetic acid precursor. This approach allows for the introduction of diverse functionalities to probe the active site of the COX enzymes. While specific inhibitory concentrations for derivatives of this compound were not detailed, the study underscores the therapeutic potential of the broader phenoxyacetic acid class as anti-inflammatory agents. mdpi.com
To gain deeper insights and predict the activity of unsynthesized compounds, Quantitative Structure-Activity Relationship (QSAR) models are often employed. These computational models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For acetamide-sulfonamide-containing scaffolds, molecular docking and molecular dynamics (MD) simulation studies have been instrumental in elucidating the binding modes of the most active inhibitors. mdpi.com These in silico investigations have shown that the inhibitors bind within the active site of the urease enzyme through a combination of electrostatic interactions with the nickel ions and hydrogen bonding with adjacent amino acid residues. mdpi.com
The design strategy for these compounds was based on retaining the pharmacophoric elements necessary for activity. mdpi.com The QSAR models, informed by these docking studies, can then be used to predict the urease inhibition potential of new, hypothetical derivatives. This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
While a specific QSAR model for this compound derivatives is not yet published, the methodologies applied to structurally related compounds provide a clear roadmap for future studies. By generating a dataset of diverse derivatives and their corresponding biological activities, a robust QSAR model could be developed to guide the optimization of this promising chemical scaffold.
Mechanistic Investigations of Biological Interactions: in Vitro and in Silico Perspectives
In Vitro Studies on Molecular and Cellular Targets
In vitro research has been instrumental in dissecting the molecular and cellular effects of 2-(2-Morpholinophenoxy)acetic acid and related compounds. These studies provide a foundational understanding of how it interacts with biological systems at a fundamental level.
Elucidation of Target Receptor Binding Mechanisms
The binding of a compound to its molecular target is a critical determinant of its biological activity. For compounds structurally related to this compound, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), the primary targets are the cyclooxygenase (COX) enzymes. youtube.comyoutube.com The specificity and nature of this binding dictate the compound's efficacy and side-effect profile.
The COX enzymes, COX-1 and COX-2, possess active sites that, while largely similar, have subtle but crucial differences. youtube.com COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammation. youtube.com The discovery of a larger binding pocket in COX-2 compared to COX-1 has been a key factor in the design of selective inhibitors. youtube.com By exploiting this structural variance, researchers have been able to develop compounds that preferentially bind to and inhibit COX-2, thereby reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition. youtube.comyoutube.com
Enzyme Inhibition and Activation Studies (e.g., COX-2 inhibition)
A significant area of research has been the modification of existing NSAIDs to enhance their selectivity for COX-2. nih.gov A strategy has been to derivatize the carboxylate group of arylacetic and fenamic acid NSAIDs. nih.gov This chemical modification can transform a moderately selective COX-1 inhibitor into a potent and highly selective COX-2 inhibitor. nih.gov
For instance, the conversion of indomethacin, a non-selective COX inhibitor, into ester and amide derivatives has been shown to yield potent and selective COX-2 inhibitors. nih.gov Kinetic studies have revealed that these derivatives can act as slow, tight-binding inhibitors of COX-2, with their selectivity being a function of a time-dependent inhibition step. nih.gov This approach highlights a viable strategy for developing new anti-inflammatory agents with improved safety profiles.
| Compound Type | Effect on COX-2 | Key Finding |
| Indomethacin Derivatives (Esters and Amides) | Potent and selective inhibition | Derivatization of the carboxylate group enhances COX-2 selectivity. nih.gov |
| Meclofenamic Acid Amides | Selective COX-2 inhibition | Amide derivatives show increased COX-2 selectivity compared to the parent compound. nih.gov |
Pathway Modulation in Cultured Cell Systems (e.g., PARP-1 inhibition, cellular response)
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair pathway that addresses single-strand breaks. nih.govnih.gov Inhibition of PARP-1 can lead to the accumulation of these breaks, which can then be converted into more lethal double-strand breaks during DNA replication. nih.gov This makes PARP-1 an attractive target for cancer therapy, especially in combination with DNA-damaging agents like radiation. nih.govnih.gov
Studies have shown that chemical inhibition of PARP activity can sensitize actively dividing cancer cells to low doses of ionizing radiation. nih.gov This effect is not observed in non-dividing cells or in cells where PARP-1 has been knocked out, suggesting a specific role for PARP-1 in this process. nih.gov The mechanism is thought to involve the potentiation of DNA damage, leading to cell death. nih.gov This strategy of combining PARP-1 inhibition with radiation takes advantage of the cancer cells' reliance on specific DNA repair pathways. nih.gov
Investigations into Anti-mycobacterial Mechanisms at the Cellular Level
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall that provides a barrier against many antibiotics. nih.gov This has driven research into new therapeutic strategies that can overcome this protective layer. Acetic acid has been investigated as a potential agent in this context.
Recent studies have explored the use of acetic acid to process sputum samples for the molecular detection of M. tuberculosis. nih.gov It has been found to be bactericidal to the mycobacteria while preserving their RNA, which is crucial for diagnostic assays. nih.gov This allows for safer handling of samples at a lower biosafety level. nih.gov While this application is primarily diagnostic, it underscores the potential of acetic acid and its derivatives to impact mycobacterial viability. The mechanism of action of many anti-mycobacterial drugs involves targeting the synthesis of the cell wall components. nih.gov
Study of Antimicrobial Mechanisms in Non-Human Organisms (e.g., bacterial membrane integrity, metabolic effects)
Acetic acid has demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including those relevant in burn wound infections. nih.gov Its effectiveness is not solely due to its acidity. nih.gov Weak acids like acetic acid can readily cross bacterial cell membranes in their non-ionized form. nih.gov Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This can disrupt metabolic processes and compromise the integrity of the cell.
Studies have shown that acetic acid can effectively inhibit the growth of and eradicate biofilms formed by various bacteria. nih.gov It has been found to be effective at concentrations as low as 0.31%. nih.gov In comparison to strong acids like hydrochloric acid at the same pH, acetic acid shows superior antimicrobial activity, highlighting the importance of the molecule itself in the bactericidal effect. nih.gov Research has demonstrated its efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Proteus vulgaris. nih.gov
| Organism | Effect of Acetic Acid | Concentration |
| Pseudomonas aeruginosa | Bactericidal, biofilm eradication | 0.31% - 3% nih.govnih.gov |
| Acinetobacter baumannii | Bactericidal, biofilm eradication | 0.31% - 3% nih.govnih.gov |
| Proteus vulgaris | Bactericidal | 3% nih.gov |
| Staphylococcus aureus (MRSA) | Bactericidal | 3% nih.gov |
Computational Chemistry and Molecular Modeling Applications
Computational methods are increasingly being used to understand and predict the interactions between small molecules and their biological targets. In the context of compounds like this compound, molecular modeling can provide insights into binding modes, predict affinity, and guide the design of new derivatives with improved properties.
For instance, in the development of selective COX-2 inhibitors, molecular modeling can be used to visualize how a molecule fits into the active site of the enzyme. By understanding the key interactions between the inhibitor and the amino acid residues of the binding pocket, chemists can rationally design modifications to enhance selectivity and potency. This in silico approach complements and accelerates the experimental work by prioritizing compounds for synthesis and testing.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is crucial for understanding the binding mode of a potential drug molecule and for virtual screening of large compound libraries. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity.
For this compound, molecular docking studies would be instrumental in identifying potential biological targets. By docking this compound against a panel of known protein structures, researchers could hypothesize its mechanism of action. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the morpholine (B109124), phenoxy, and acetic acid moieties of the compound and the amino acid residues of the target protein.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the system at an atomic level by solving Newton's equations of motion for all the atoms in the system. This allows for the observation of conformational changes in both the ligand and the receptor upon binding and can provide a more accurate estimation of the binding free energy. For the this compound-protein complex, MD simulations would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Protein Target | Hypothetical Kinase XYZ |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Lys78, Glu95, Leu150, Phe152 |
| Hydrogen Bond Interactions | Acetic acid with Lys78; Morpholine oxygen with Glu95 |
| Hydrophobic Interactions | Phenyl ring with Leu150 and Phe152 |
This table is for illustrative purposes only, as no specific molecular docking data for this compound is currently available.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are powerful tools for understanding the distribution of electrons within a molecule, which governs its chemical behavior.
For this compound, quantum chemical calculations could provide valuable insights into its intrinsic properties. These calculations can determine various electronic descriptors, including:
Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. A small HOMO-LUMO gap often suggests higher chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with a biological target.
Atomic charges: Calculating the partial charges on each atom of this compound can help in understanding its polar nature and its ability to form electrostatic interactions and hydrogen bonds.
These electronic properties are fundamental to the molecule's ability to interact with a biological receptor and can be used to rationalize its observed biological activity or to predict its potential for chemical modification.
Table 2: Illustrative Quantum Chemical Calculation Results for this compound
| Electronic Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is highly dependent on its three-dimensional structure or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface of a molecule, researchers can identify the low-energy, stable conformations that are most likely to be present under physiological conditions.
For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is particularly important. The relative orientation of the morpholine ring, the phenoxy group, and the acetic acid side chain can significantly influence its ability to fit into a protein's binding site.
Energy landscape mapping provides a comprehensive view of all possible conformations and their corresponding energies. This allows for the identification of the global minimum energy conformation as well as other low-energy conformers that might be biologically relevant. Understanding the conformational preferences of this compound is a prerequisite for meaningful molecular docking studies and for establishing a structure-activity relationship. The energy barriers between different conformations can also be calculated, providing insight into the molecule's flexibility and the ease with which it can adopt the necessary conformation for binding.
Table 3: Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) | Key Intramolecular Interaction |
| 1 (Global Minimum) | 0.00 | 175° | Extended conformation |
| 2 | 1.25 | 65° | Folded conformation, potential H-bond |
| 3 | 2.50 | -70° | Folded conformation |
This table is a hypothetical representation of conformational analysis data.
Coordination Chemistry and Material Science Applications of 2 2 Morpholinophenoxy Acetic Acid
Potential in Metal Ion Sequestration or Recovery from Aqueous Solutions
The structure of 2-(2-Morpholinophenoxy)acetic acid incorporates key features that are characteristic of effective chelating agents for metal ion sequestration. The carboxylic acid group can be deprotonated to form a carboxylate anion, which is a strong Lewis base capable of coordinating with a wide range of metal cations. Additionally, the ether oxygen of the phenoxy group and the nitrogen and oxygen atoms of the morpholine (B109124) ring can act as donor atoms, potentially leading to the formation of stable chelate rings with a metal ion. This multidentate character is a hallmark of efficient sequestering agents.
It is plausible that this compound could be grafted onto a solid support, such as a polymer resin or silica, to create a sorbent for the selective removal of metal ions from aqueous solutions. The selectivity towards specific metal ions would be influenced by the coordination geometry and the stability of the resulting metal complexes.
Table 1: Potential Metal Ion Sequestration Capabilities of this compound (Theoretical)
| Metal Ion | Potential Binding Sites | Expected Complex Stability (General Trend) | Factors Influencing Sequestration |
| Cu(II) | Carboxylate, Morpholine N, Ether O | High | pH, Ionic Strength, Presence of Competing Ligands |
| Pb(II) | Carboxylate, Ether O | Moderate to High | pH, Ligand Concentration |
| Cd(II) | Carboxylate, Morpholine N | Moderate | pH, Temperature |
| Ni(II) | Carboxylate, Morpholine N | Moderate | pH, Coordination Geometry |
| Zn(II) | Carboxylate, Morpholine N | Moderate | pH, Ligand-to-Metal Ratio |
This table is a theoretical projection based on the known coordination chemistry of similar functional groups and is not based on experimental data for this compound.
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from ligands similar to this compound have been investigated for their catalytic activities in various organic transformations. The combination of a phenoxyacetic acid moiety and a morpholine ring can provide a versatile coordination environment for a central metal ion, which can then act as a Lewis acid or a redox-active center to catalyze reactions.
For example, metal complexes of phenoxy-carboxylate ligands have been explored as catalysts in oxidation and polymerization reactions. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the aromatic ring, which in turn influences the catalytic activity and selectivity of the metal complex. The morpholine group in this compound could potentially modulate the electronic environment of the metal center and influence its catalytic performance.
While no specific catalytic applications of metal complexes of this compound have been reported, it is conceivable that they could be active in reactions such as:
Oxidation of Alcohols and Alkenes: Transition metal complexes with this ligand could potentially catalyze the oxidation of organic substrates in the presence of an oxidant.
Polymerization Reactions: The ligand could support metal centers that initiate and control polymerization processes.
Cross-Coupling Reactions: Palladium or copper complexes of this compound might be explored as catalysts in carbon-carbon and carbon-heteroatom bond-forming reactions.
Further research is required to synthesize and characterize metal complexes of this compound and to evaluate their potential in these and other catalytic applications.
Environmental Research on the Chemical Fate of Aryloxyacetic Acid Compounds
Study of Degradation Pathways in Environmental Matrices (e.g., soil, water)
In soil, the degradation of phenoxyacetic acid herbicides is influenced by microbial activity. researchgate.netnih.gov These compounds can be utilized by various microorganisms as a source of carbon and energy. nih.gov The degradation of the phenoxyacetic acid portion of the molecule likely proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. rsc.org For the morpholine (B109124) component, studies have shown that it is biodegradable in soil and water, although it may exhibit some persistence. researchgate.net Due to its high water solubility, morpholine is not expected to significantly sorb to soil or sediment, making it mobile in the soil environment. nih.gov
In aqueous environments, both biotic and abiotic processes will contribute to the degradation of 2-(2-Morpholinophenoxy)acetic acid. The degradation of phenoxyacetic acids in water is influenced by factors such as pH, temperature, and the presence of microorganisms. nih.gov The morpholine ring is also subject to microbial degradation in aquatic systems. uni-pannon.hu
A proposed degradation pathway for this compound would likely initiate with the cleavage of the ether bond, yielding 2-morpholinophenol (B1351176) and glycolic acid. Subsequently, the 2-morpholinophenol would undergo further degradation, potentially involving the breakdown of the morpholine ring. The glycolic acid would likely be readily mineralized by a wide range of microorganisms.
| Intermediate Compound | Potential Degradation Pathway | Environmental Matrix |
| 2-Morpholinophenol | Hydroxylation and ring cleavage of the phenol (B47542), degradation of the morpholine ring. | Soil, Water |
| Glycolic Acid | Mineralization to CO2 and water. | Soil, Water |
| 2-(2-aminoethoxy)acetate (B1259841) | Intermediate from morpholine ring cleavage. nih.gov | Water |
Interactive Data Table: Predicted Degradation Intermediates of this compound
Abiotic Transformation Processes (e.g., photolysis, hydrolysis)
Abiotic processes, particularly photolysis and hydrolysis, are expected to play a role in the transformation of this compound in the environment.
Photolysis: Phenoxyacetic acid herbicides are known to undergo photodecomposition. researchgate.net The photolysis of phenylacetic acid, a related compound, leads to fragmentation pathways. acs.org The presence of the morpholino group on the phenyl ring may influence the rate and products of photolysis. The photolysis of phenyl azide (B81097) in acetic acid has been shown to yield various products through the formation of reactive intermediates. rsc.orgrsc.org It is plausible that sunlight could induce the cleavage of the ether bond or transformations within the aromatic ring of this compound.
Biotransformation and Biodegradation Mechanisms by Microorganisms
The biodegradation of this compound is anticipated to be a key process in its environmental dissipation, driven by the metabolic activity of soil and water microorganisms.
The phenoxyacetic acid moiety is a well-known substrate for microbial degradation. nih.gov Numerous bacterial strains have been identified that can utilize phenoxyacetic acids as a sole source of carbon and energy. The degradation pathway typically involves enzymes that catalyze the cleavage of the ether linkage and subsequent metabolism of the aromatic ring. rsc.org
The morpholine ring is also biodegradable by various microorganisms, most notably by strains of Mycobacterium. nih.govuni-pannon.hu The biodegradation of morpholine has been shown to proceed via the cleavage of the C-N bond, leading to the formation of intermediates such as 2-(2-aminoethoxy)acetate and glycolate. nih.gov A cytochrome P-450 monooxygenase is involved in the initial attack on the morpholine ring in some Mycobacterium strains. nih.gov Other bacteria, such as Halobacillus blutaparonensis, have been found to utilize a diglycolic acid pathway for morpholine degradation. uni-pannon.hu
| Microbial Genus | Substrate | Key Degradation Step |
| Mycobacterium | Morpholine | C-N bond cleavage via cytochrome P-450. nih.gov |
| Halobacillus | Morpholine | Diglycolic acid pathway. uni-pannon.hu |
| Various bacteria | Phenoxyacetic acids | Ether bond cleavage, ring hydroxylation. nih.govrsc.org |
Interactive Data Table: Microorganisms Involved in the Biodegradation of Structural Components
Environmental Monitoring and Distribution Studies of Related Compounds (from a chemical tracing perspective)
Effective environmental monitoring is crucial for understanding the distribution and fate of aryloxyacetic acid compounds. researchgate.netmdpi.com Monitoring studies for related phenoxyacetic acid herbicides like 2,4-D have frequently detected these compounds in rivers, streams, and even in air samples. researchgate.netnih.gov These studies provide a framework for how this compound and its transformation products could be tracked in the environment.
From a chemical tracing perspective, the presence of specific degradation products can serve as indicators of the original compound's contamination. For instance, the detection of 2-morpholinophenol in a water sample could suggest the presence and degradation of this compound. Similarly, the detection of unique metabolites from the breakdown of the morpholine ring could also be used as tracers.
Analytical methods for the detection of phenoxyacetic acids often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. researchgate.net Given the structure of this compound, similar analytical approaches would likely be applicable for its detection and quantification in environmental matrices.
Advanced Remediation Strategies for Environmental Contamination (e.g., chemical degradation, adsorption)
Several remediation strategies can be considered for the removal of aryloxyacetic acid compounds from contaminated environments.
Chemical Degradation: Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants. These methods generate highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules. Fenton oxidation, for example, has shown promise in the remediation of soils contaminated with various pesticides. awsjournal.orgnih.gov The application of AOPs could potentially lead to the complete mineralization of this compound.
Bioremediation: Harnessing the metabolic capabilities of microorganisms is an environmentally friendly and cost-effective remediation strategy. researchgate.net Bio- and rhizoremediation, which involve the use of microorganisms and plants, respectively, have been successfully applied to clean up environments contaminated with phenoxy herbicides. researchgate.net Isolating or engineering microorganisms with enhanced degradation capabilities for this compound could be a viable remediation approach.
| Remediation Strategy | Mechanism | Target Component |
| Advanced Oxidation Processes | Generation of reactive oxygen species for chemical breakdown. | Entire molecule |
| Adsorption | Physical or chemical binding to a solid phase. | Entire molecule |
| Bioremediation | Microbial metabolism leading to degradation. | Entire molecule and its degradation products |
Interactive Data Table: Potential Remediation Strategies
Future Directions and Emerging Research Avenues for 2 2 Morpholinophenoxy Acetic Acid Research
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative opportunity for the study of 2-(2-Morpholinophenoxy)acetic acid and its derivatives. nih.gov These computational tools can analyze vast datasets to predict biological activities, optimize molecular structures, and identify novel therapeutic targets.
Furthermore, AI can be instrumental in designing novel derivatives of this compound with enhanced properties. Generative models can propose new chemical structures with optimized activity and reduced off-target effects. These in silico methods significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Table 1: Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
| Predictive Biology | Deep Learning, Neural Networks | Prediction of bioactivity, toxicity, and pharmacokinetic profiles. |
| Drug Design | Generative Adversarial Networks (GANs) | Design of novel derivatives with improved efficacy and safety. |
| Target Identification | Reinforcement Learning | Identification of new biological targets for the compound. |
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The principles of green chemistry are increasingly guiding the synthesis of pharmaceutical compounds, aiming to reduce environmental impact and improve efficiency. mdpi.comnih.gov Future research on this compound will likely focus on developing more sustainable synthetic routes that are both economically viable and environmentally friendly.
Key areas of exploration include the use of greener solvents, alternative energy sources like microwave and ultrasound, and the development of one-pot or multicomponent reactions to minimize waste and improve atom economy. mdpi.comnih.govresearchgate.net For instance, the use of water as a solvent, where feasible, and the application of catalytic methods can significantly reduce the reliance on hazardous organic solvents. nih.gov
Recent advancements in synthetic biology also offer promising avenues for the sustainable production of complex molecules. nih.gov While currently more applicable to natural products, the principles of engineering metabolic pathways in microorganisms could one day be adapted for the synthesis of pharmaceutical compounds like this compound, offering a renewable and controlled manufacturing process.
Table 2: Green Chemistry Approaches for the Synthesis of Acetic Acid Derivatives
| Green Chemistry Principle | Application in Synthesis | Reference |
| Atom Economy | Multicomponent reactions to incorporate most atoms from reactants into the final product. | mdpi.com |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or other benign alternatives. | nih.gov |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. | mdpi.com |
| Catalysis | Using catalysts to enable reactions with higher selectivity and lower energy requirements. | rsc.org |
| Renewable Feedstocks | Investigating the use of bio-based starting materials. | researchgate.net |
Discovery of Unconventional Applications in Non-Biological or Material Sciences
While the primary focus of research on this compound has been its biological activity, its unique chemical structure suggests potential applications in material science and other non-biological fields. The presence of the morpholine (B109124), phenoxy, and carboxylic acid moieties provides a versatile scaffold for the development of new materials with tailored properties.
For example, the compound could be explored as a ligand for the formation of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. nih.gov The functional groups on this compound could coordinate with metal ions to create novel MOF structures with specific functionalities.
Furthermore, derivatives of this compound could be investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs), or as components of advanced polymers and coatings. The aromatic rings and heteroatoms in the structure could impart desirable electronic or physical properties to these materials.
Advanced Mechanistic Investigations at the Atomic and Sub-Cellular Levels
A deeper understanding of the mechanism of action of this compound at the molecular and cellular level is crucial for its future development. Advanced analytical techniques can provide unprecedented insights into how this compound interacts with its biological targets and modulates cellular processes.
Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein, revealing the precise atomic interactions that govern its activity. This information is invaluable for structure-based drug design and the optimization of lead compounds.
At the sub-cellular level, advanced imaging techniques like fluorescence microscopy and mass spectrometry imaging can be employed to visualize the distribution of the compound within cells and tissues. This can help to identify its primary sites of action and potential off-target effects. Recent studies have highlighted the utility of acetic acid as an ion pairing modifier in single-cell proteomics, which could be a valuable tool in these investigations. nih.gov
Development of High-Throughput Screening Platforms for Related Compound Libraries
High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds for their biological activity. nih.govnih.gov The development of HTS platforms specifically tailored for screening libraries of compounds related to this compound will be essential for exploring the full chemical space around this scaffold.
These platforms can utilize a variety of assay formats, including biochemical assays, cell-based assays, and even whole-organism screening. nih.gov By automating the screening process, researchers can efficiently identify "hit" compounds with desired activities from large and diverse chemical libraries. selleckchem.commedchemexpress.comotavachemicals.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Morpholinophenoxy)acetic acid, and how can purity be validated?
- Synthesis Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves nucleophilic substitution between 2-chlorophenoxyacetic acid and morpholine, followed by acid-catalyzed cyclization. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like unsubstituted intermediates .
- Validation : Purity is confirmed using HPLC (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., integration of morpholine protons at δ 2.8–3.4 ppm and phenoxy protons at δ 6.5–7.2 ppm). Mass spectrometry (ESI-MS) can verify the molecular ion peak at m/z 251.1 [M+H]⁺ .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the morpholine ring (C-N-C at ~67 ppm in ¹³C NMR) and acetic acid moiety (carboxylic carbon at ~170 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Data Analysis : Use SHELXL for refinement, particularly for handling twinning or disorder in the morpholine ring. Statistical tests (e.g., Rint < 0.05) and tools like PLATON can identify missed symmetry or hydrogen-bonding inconsistencies .
- Example : If bond lengths deviate (e.g., C-O vs. C-N), cross-validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical values .
Q. What strategies elucidate the role of the morpholino group in biological interactions?
- Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to assess how substituents affect membrane permeability or target binding.
| Compound | Modification | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| This compound | None (parent) | 1.2 | 10 μM |
| Methoxy derivative | -OCH₃ at C4 | 1.5 | 8 μM |
| Bromo derivative | -Br at C3 | 1.8 | 15 μM |
- Mechanistic Studies : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinity to enzymes (e.g., kinases). The morpholino group’s electron-donating properties may enhance π-π stacking with aromatic residues .
Q. How should researchers address discrepancies in biological assay results?
- Experimental Design :
- Controls : Include positive (e.g., staurosporine for kinase inhibition) and negative (DMSO vehicle) controls.
- Replicates : Triplicate measurements to assess variability (CV < 15%).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
